molecular formula C10H11NO3 B2850151 methyl6-amino-1,3-dihydro-2-benzofuran-5-carboxylate CAS No. 872625-35-9

methyl6-amino-1,3-dihydro-2-benzofuran-5-carboxylate

Cat. No.: B2850151
CAS No.: 872625-35-9
M. Wt: 193.202
InChI Key: DERQQAYCYWUIMN-UHFFFAOYSA-N
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Description

Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate is a chemical compound with the molecular formula C10H11NO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine, followed by esterification to introduce the carboxylate group . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-2-6-4-14-5-7(6)3-9(8)11/h2-3H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERQQAYCYWUIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2COCC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872625-35-9
Record name methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add palladium (II) acetate (2.8 mmol), 1,1-bis(diphenylphosphino)ferrocene (2.8 mmol), potassium carbonate (86.1 mmol), and triethyl amine (28.7 mmol) to a solution of 6-iodo-1,3-dihydro-isobenzofuran-5-ylamine (28.7 mmol) in acetonitrile (150 mL) and methanol (75 mL). Using a balloon of carbon monoxide, vacuum purge the reaction mixture several times, then heat to 70° C. After heating under a balloon of carbon monoxide for 1.5 h, cool the reaction to room temperature. Dilute the reaction with ethyl acetate (500 mL), wash with water (3×100 mL), followed by brine. Dry the organic phase over sodium sulfate, filter, and remove the solvent under vacuum. Chromatograph the product over silica gel, eluting with ethyl acetate/hexane (5-35%) to provide the title compound as an off white solid. 1H NMR (CDCl3, 400 MHz) δ 3.85 (s, 3H), 4.97 (s, 4H), 6.54 (s, 1H), 7.71 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86.1 mmol
Type
reactant
Reaction Step Two
Quantity
28.7 mmol
Type
reactant
Reaction Step Two
Quantity
28.7 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mmol
Type
catalyst
Reaction Step Two
Quantity
2.8 mmol
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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